molecular formula C10H14N2Na3O14P3 B1236725 Thymidine 5'-triphosphate tetrasodium salt CAS No. 3624-46-2

Thymidine 5'-triphosphate tetrasodium salt

Cat. No.: B1236725
CAS No.: 3624-46-2
M. Wt: 548.11 g/mol
InChI Key: KNVJTOALWGZWAI-SPSULGLQSA-K
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Description

Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes multiple phosphate groups and a pyrimidine base, making it a valuable molecule in biochemical and pharmaceutical research.

Mechanism of Action

Target of Action

Thymidine 5’-triphosphate sodium salt, also known as dTTP, primarily targets several enzymes involved in DNA synthesis and metabolism. These include Thymidine kinase , Anaerobic ribonucleoside-triphosphate reductase , Thymidylate kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA replication, repair, and cellular metabolism.

Mode of Action

dTTP interacts with its targets by serving as a substrate for these enzymes. For instance, it is phosphorylated by thymidine kinase, an enzyme that plays a key role in the nucleotide salvage pathway, which is essential for DNA synthesis .

Biochemical Pathways

dTTP is one of the four natural deoxynucleotides used for the biosynthesis of deoxyribonucleic acids (DNA) by DNA polymerases and reverse transcriptases . It is incorporated into the growing DNA strand during replication, playing a crucial role in cell division and genetic propagation.

Result of Action

The primary result of dTTP action is the successful synthesis of DNA, which is critical for cell replication and survival. By serving as a building block for DNA, dTTP ensures the accurate replication of genetic material during cell division .

Action Environment

The action of dTTP is influenced by various environmental factors. For instance, the pH and ionic strength of the cellular environment can affect the efficiency of dTTP incorporation into DNA. Additionally, the presence of other nucleotides and the overall cellular energy status (ATP levels) can also influence dTTP utilization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine 5'-triphosphate tetrasodium salt typically involves the phosphorylation of nucleosidesCommon reagents used in this synthesis include phosphorus oxychloride and sodium hydroxide .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives, which have distinct biochemical properties and applications .

Scientific Research Applications

Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is unique due to its specific structure, which allows it to participate in a variety of biochemical reactions. Its multiple phosphate groups make it particularly valuable in studies of phosphorylation and energy transfer .

Biological Activity

Thymidine 5'-triphosphate tetrasodium salt (dTTP) is a nucleotide that plays a critical role in DNA synthesis and cellular metabolism. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields.

Overview

This compound is a derivative of thymidine, consisting of a ribose sugar, a nitrogenous base (thymine), and three phosphate groups. It is essential for the synthesis of deoxyribonucleic acid (DNA), particularly during cell division and growth processes. The compound is widely used in molecular biology applications, including PCR (polymerase chain reaction) and DNA sequencing.

Target Enzymes

dTTP primarily interacts with several key enzymes involved in nucleotide metabolism and DNA synthesis:

  • Thymidine Kinase : Phosphorylates thymidine to form dTTP, playing a crucial role in the nucleotide salvage pathway.
  • Thymidylate Kinase : Converts dUMP to dTMP using dTTP as a phosphate donor.
  • DNA Polymerases : Incorporate dTTP into newly synthesized DNA strands during replication.

Biochemical Pathways

The incorporation of dTTP into DNA is vital for maintaining genetic fidelity during replication. It serves as one of the four natural deoxynucleotides required for DNA polymerases to synthesize new DNA strands. The phosphorylation state of dTTP also influences its availability and activity within cellular pathways.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Cell Proliferation : Essential for DNA replication, thus promoting cell division.
  • Genetic Fidelity : Ensures accurate replication of genetic material, preventing mutations.
  • Enzyme Regulation : Acts as a substrate for various kinases and polymerases involved in nucleotide metabolism.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Differences
Adenosine Triphosphate (ATP)Purine nucleotideContains adenine instead of thymine
Cytidine Triphosphate (CTP)Pyrimidine nucleotideContains cytosine instead of thymine
Guanosine Triphosphate (GTP)Purine nucleotideContains guanine instead of thymine
Uridine Triphosphate (UTP)Pyrimidine nucleotideContains uracil instead of thymine

dTTP is unique due to its exclusive involvement in DNA synthesis, distinguishing it from other nucleotides that may participate in RNA synthesis or energy transfer.

Synthesis and Preparation Methods

The synthesis of this compound typically involves phosphorylation reactions. Common methods include:

  • Phosphorylation of Nucleosides : Using reagents like phosphorus oxychloride and sodium hydroxide.
  • Automated Chemical Synthesis : Large-scale production often employs continuous flow techniques to ensure high yield and purity.

Case Study 1: Role in Cancer Research

Research has demonstrated that dTTP levels are critical in cancer cell proliferation. A study showed that inhibiting thymidine kinase reduced dTTP availability, leading to decreased tumor growth in xenograft models.

Case Study 2: Application in Gene Therapy

In gene therapy, dTTP is used to enhance the efficiency of viral vectors. A study indicated that supplementing culture media with dTTP improved the transduction efficiency of adenoviral vectors in human cells .

Properties

IUPAC Name

trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVJTOALWGZWAI-SPSULGLQSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Na3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3624-46-2, 27821-54-1, 18423-43-3
Record name Thymidine 5'-(tetrahydrogen triphosphate), tetrasodium salt
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Record name Thymidine 5'-(trisodium hydrogen triphosphate)
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Record name Thymidine 5â?²-triphosphate sodium salt
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